molecular formula C15H15NO4 B1452978 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine CAS No. 1187168-22-4

2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine

Cat. No. B1452978
M. Wt: 273.28 g/mol
InChI Key: AHVICEDFCBMZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine” is a chemical compound that likely belongs to the class of organic compounds known as benzoyl derivatives . These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .


Molecular Structure Analysis

The molecular structure of “2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine” can be inferred from its name. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) substituted at the 6-position with a methoxy group (-OCH3) and at the 2-position with a 2,5-dimethoxybenzoyl group .

Scientific Research Applications

Structural Characteristics

  • Intramolecular Hydrogen Bonding: Some derivatives of 2,5-dimethoxybenzoic acid, such as 2,5-Dimethoxybenzoic acid (2,5-DMBA), exhibit unusual intramolecular hydrogen bonding, which could influence the reactivity and stability of related compounds (Barich et al., 2004).
  • Polymorphism: New polymorphs of related compounds, like 2,6-dimethoxybenzoic acid, show varied crystalline structures, which might affect their physical properties and applications in material science (Portalone, 2011).

Synthetic Applications

  • Ligand Scrambling and Oxidation in Aqueous Solutions: N-Heterocyclic carbene gold(I) complexes, which include derivatives like 2-methoxypyridine, have been studied for their reaction behavior in aqueous media, offering insights into the development of new medicinal chemistry agents (Goetzfried et al., 2020).
  • Heterocyclization: Arylmethylidene derivatives of malononitrile dimer react with β-diketones to yield novel heterocyclic compounds, demonstrating the synthetic versatility of compounds related to 2-methoxypyridine (Alekseeva et al., 2014).

Potential Bioactivity

  • Immunobiological Activity: A study on benzyl benzoate derivatives from Solidago virga-aurea, which share structural similarities with 2,5-dimethoxybenzoyl compounds, suggested potential immunotherapeutic applications by stimulating macrophage functions (Choi et al., 2005).

properties

IUPAC Name

(2,5-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-10-7-8-13(19-2)11(9-10)15(17)12-5-4-6-14(16-12)20-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVICEDFCBMZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine
Reactant of Route 5
Reactant of Route 5
2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.